molecular formula C12H14N2 B038819 2-Allyl-3-methyl-1,2-dihydroquinoxaline CAS No. 113477-68-2

2-Allyl-3-methyl-1,2-dihydroquinoxaline

Cat. No.: B038819
CAS No.: 113477-68-2
M. Wt: 186.25 g/mol
InChI Key: GRENXCQIVBYLQT-UHFFFAOYSA-N
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Description

2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with an allyl group at the second position and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-methyl-1,2-dihydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-allylaniline with 3-methyl-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-3-methyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoxaline-2-ones, tetrahydroquinoxalines, and substituted quinoxalines .

Scientific Research Applications

2-Allyl-3-methyl-1,2-dihydroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-3-methyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but without the allyl and methyl groups.

    2-Methylquinoxaline: Similar structure but lacks the allyl group.

    3-Allylquinoxaline: Similar structure but lacks the methyl group.

Uniqueness: 2-Allyl-3-methyl-1,2-dihydroquinoxaline is unique due to the presence of both allyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENXCQIVBYLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550773
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113477-68-2
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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